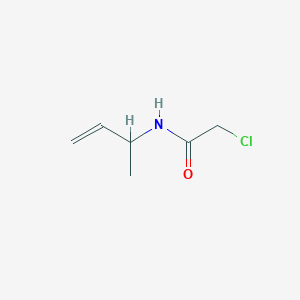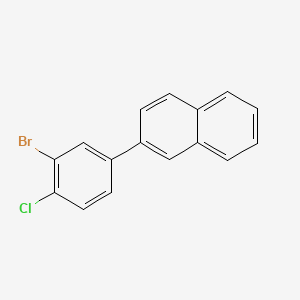![molecular formula C6H9ClF3NO B13899801 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[221]heptane;hydrochloride is a bicyclic compound that contains a trifluoromethyl group, an oxygen atom, and a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the reaction of (S)-(-)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with fluoro- and chloro-substituted anilines, resulting in the formation of N,N′-disubstituted ureas containing a natural lipophilic camphanic acid moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride undergoes various types of chemical reactions, including:
Electrophilic Addition Reactions: The compound can participate in electrophilic addition reactions to the C-C bond, leading to the formation of new products.
N-Substitution Reactions: The nitrogen atom in the compound can undergo substitution reactions with various reagents.
Isomerization Reactions: The compound can undergo isomerization under certain conditions.
Hydrogenation Reactions: The compound can be hydrogenated to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, fluoro- and chloro-substituted anilines, and hydrogen gas. Reaction conditions vary depending on the specific reaction but generally involve moderate temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted ureas, isomers, and hydrogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Materials Science: The compound’s trifluoromethyl group and bicyclic structure make it suitable for use in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can be used as a building block in the synthesis of other complex molecules, making it valuable in organic chemistry research.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human soluble epoxide hydrolase, the compound binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various therapeutic effects, including anti-inflammatory and antihypertensive actions .
Comparación Con Compuestos Similares
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the position and nature of substituents.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but have different functional groups attached.
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole: This compound contains a trifluoromethyl group and an oxadiazole ring, making it structurally related.
Uniqueness
3-(Trifluoromethyl)-2-oxa-5-azabicyclo[221]heptane;hydrochloride is unique due to its combination of a trifluoromethyl group, an oxygen atom, and a nitrogen atom within a bicyclic structure
Propiedades
Fórmula molecular |
C6H9ClF3NO |
|---|---|
Peso molecular |
203.59 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3NO.ClH/c7-6(8,9)5-4-1-3(11-5)2-10-4;/h3-5,10H,1-2H2;1H |
Clave InChI |
BYOXZPKKLYRPCG-UHFFFAOYSA-N |
SMILES canónico |
C1C2CNC1C(O2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)
![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)


![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)

![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)



